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Compound of Interest

Compound Name:
3,3,5-trimethyl-2-benzofuran-

1(3H)-one

CAS No.: 16225-06-2

Cat. No.: B488316

Get Quote

Executive Summary & Structural Architecture
Substituted benzofuran-2(3H)-ones (often referred to as benzofuranones or lactones) represent

a critical class of heterocyclic scaffolds in both polymer stabilization and medicinal chemistry.

Unlike their aromatic benzofuran counterparts, these compounds possess a non-aromatic

furanone ring, characterized by a reactive methine center at the C3 position and a lactone

carbonyl at C2.

This guide focuses on the 3-aryl-benzofuran-2-one subclass, exemplified by the industrial

standard HP-136 (5,7-di-tert-butyl-3-(3,4-dimethylphenyl)benzofuran-2(3H)-one). These

molecules function as "carbon-centered" radical scavengers, a distinct mechanism from the

"oxygen-centered" scavenging of hindered phenols.

Structural Dynamics: Keto-Enol Tautomerism
The reactivity of benzofuranones is governed by the equilibrium between the lactone (keto)

form and the benzofuran (enol) form.
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Lactone Form (Dominant): In solid state and non-polar solvents, the equilibrium heavily

favors the lactone. This preserves the sp³ hybridization at C3, which is essential for its H-

atom donor capability.

Enol Form (Transient): Stabilization of the enol form can occur via specific substitution (e.g.,

electron-withdrawing groups at C3) or in polar protic solvents, but this generally diminishes

antioxidant efficacy.

Physical Properties Profile
The physical characteristics of substituted benzofuranones are dictated by the steric bulk of

substituents (tert-butyl groups) and the electronic nature of the C3-aryl moiety.

Key Physicochemical Data (Case Study: HP-136)
The following table summarizes the benchmark properties for high-performance benzofuranone

stabilizers.
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Property
Specification (HP-136
Standard)

Technical Significance

CAS Number 164391-52-0 / 181314-48-7
Identity verification for

regulatory compliance.

Molecular Formula C₂₄H₃₀O₂ (MW: 350.5 g/mol )
Balance between volatility and

migration resistance.

Melting Point 130 – 135 °C

Critical for melt-processing;

must melt before polymer

degradation but remain solid

during storage.

Appearance White crystalline powder

Color stability is vital; yellowing

indicates oxidation (quinone

methide formation).

Solubility
Soluble: Toluene, Acetone,

ChloroformInsoluble: Water

Hydrophobicity ensures

compatibility with polyolefins

(PP, PE) and prevents

leaching.

pKa (C3-H) ~18-20 (Estimated in DMSO)

Indicates weak acidity;

deprotonation requires strong

bases, ensuring stability under

neutral processing conditions.

Spectral Fingerprinting
Accurate identification requires analyzing specific vibrational and magnetic resonance

signatures.

Infrared Spectroscopy (FT-IR):

C=O Stretching: A characteristic doublet or split peak is often observed between 1790–

1810 cm⁻¹ (lactone carbonyl). Note: In some highly conjugated derivatives, Fermi

resonance can shift this to 1640–1660 cm⁻¹.

C-H Stretching: Strong aliphatic bands at 2950–2850 cm⁻¹ due to the tert-butyl groups.
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Nuclear Magnetic Resonance (¹H-NMR in CDCl₃):

C3-Methine Proton: A diagnostic singlet or singlet-like peak typically found at δ 4.5 – 5.0

ppm. The integration of this proton is the primary metric for assessing purity; loss of this

signal indicates oxidation to the radical or dimer.

Aromatic Protons: Distinct patterns depending on the 5,7-substitution (e.g., meta-coupling

J ~ 2 Hz for 5,7-di-tert-butyl protons).

Chemical Reactivity & Mechanisms
Mechanism of Action: Carbon-Centered Radical
Scavenging
The primary utility of 3-aryl-benzofuranones lies in their ability to donate the H-atom at C3 to

alkyl radicals (

). This is a kinetic advantage over phenolic antioxidants, which primarily trap peroxy radicals (

).

The Synergistic Redox Cycle: Benzofuranones are often used with phenols (e.g., Irganox

1010). The benzofuranone sacrifices itself to save the polymer, and the phenol can regenerate

the benzofuranone, creating a robust stabilization loop.

Polymer Radical (R•)

Benzofuranone (Lactone)
Attack

Stabilized Polymer (RH)

+ H (from Lactone) Benzofuranonyl Radical

- H•

+ H (Regeneration)

Hindered Phenol (ArOH)

H-Transfer

Phenoxy Radical (ArO•)- H•

Click to download full resolution via product page

Figure 1: The H-atom transfer (HAT) mechanism. The benzofuranone intercepts the alkyl

radical (R•) immediately upon formation (e.g., during shear stress in extruders), preventing the
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formation of peroxy radicals.

Hydrolytic Instability
While thermally stable, the lactone ring is susceptible to hydrolysis under basic conditions (pH

> 9) or in the presence of strong nucleophiles.

Reaction: Nucleophilic attack at the carbonyl carbon

Ring opening

Formation of a substituted 2-hydroxyphenylacetic acid derivative.

Prevention: In formulation, avoid mixing with highly basic amines or hydrotalcites without

compatibility testing.

Experimental Protocols
Protocol: Synthesis of 3-Aryl-benzofuran-2-ones via
Friedel-Crafts Alkylation
This method is preferred for its scalability and the availability of starting materials (phenols and

mandelic acid derivatives).

Reagents:

2,4-Di-tert-butylphenol (1.0 eq)

Mandelic acid derivative (e.g., 3,4-dimethylmandelic acid) (1.1 eq)

Catalyst:

-Toluenesulfonic acid (pTSA) or Methanesulfonic acid (0.1 eq)

Solvent: Xylene or Dichlorobenzene (High boiling point required).

Step-by-Step Workflow:

Condensation Setup: Charge a 3-neck round-bottom flask with the phenol, mandelic acid

derivative, and solvent. Equip with a Dean-Stark trap and reflux condenser.
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Causality: The Dean-Stark trap is critical to continuously remove water. The reaction is an

equilibrium; removing water drives the condensation and subsequent lactonization to

completion (Le Chatelier's principle).

Thermal Cyclization: Heat the mixture to reflux (approx. 140–160 °C) for 4–6 hours.

Monitoring: Monitor by TLC (Hexane/EtOAc 9:1). Look for the disappearance of the phenol

spot and the appearance of a less polar, UV-active spot (Lactone).

Work-up: Cool to room temperature. The product often crystallizes directly from the reaction

mixture upon cooling.

Purification: Filter the precipitate. Wash with cold methanol (removes unreacted phenol

and colored byproducts). Recrystallize from heptane/toluene if necessary to achieve the

>98% purity required for analytical standards.
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Figure 2: One-pot synthesis workflow via acid-catalyzed condensation. Continuous water

removal is the rate-determining factor for high yield.

Protocol: Spectroscopic Validation (NMR)
To confirm the structure and purity of the synthesized benzofuranone.

Sample Prep: Dissolve ~10 mg of the dry solid in 0.6 mL of CDCl₃ (Deuterated Chloroform).
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Note: Avoid DMSO-d6 if possible, as it can promote enolization or interact with the lactone,

complicating the integration.

Acquisition: Acquire a standard ¹H spectrum (minimum 16 scans).

Analysis:

Set the TMS peak to 0.00 ppm.

Target Signal: Locate the singlet at 4.7–5.0 ppm.

Integration Check: Integrate this singlet against the aromatic protons (e.g., the 5,7-di-tert-

butyl signals). The ratio must be exactly 1:2 (methine : aromatic protons on the benzofuran

ring). A lower ratio implies oxidation (loss of H).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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